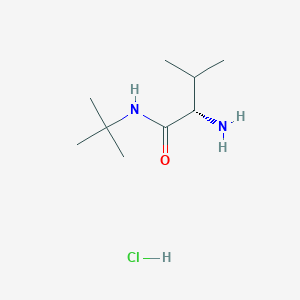
(2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide
Vue d'ensemble
Description
(2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide, also known as 4-MeONap-Gly-OH, is a glycinamide derivative that has attracted the attention of researchers due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide involves the synthesis of the key intermediate 4-methoxynaphthalen-2-amine, followed by coupling with (2S)-2-amino-3-hydroxypropanoic acid.
Starting Materials
4-methoxynaphthalen-2-carboxylic acid, thionyl chloride, ammonia, sodium hydroxide, (2S)-2-amino-3-hydroxypropanoic acid, coupling reagents (e.g. EDC, HOBt)
Reaction
4-methoxynaphthalen-2-carboxylic acid is reacted with thionyl chloride to form 4-methoxynaphthalen-2-chloride., 4-methoxynaphthalen-2-chloride is then reacted with ammonia to form 4-methoxynaphthalen-2-amine., (2S)-2-amino-3-hydroxypropanoic acid is protected with a suitable protecting group (e.g. Boc) and then coupled with 4-methoxynaphthalen-2-amine using a coupling reagent (e.g. EDC, HOBt) to form the desired product, (2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide., The protecting group is then removed using a suitable deprotection reagent (e.g. TFA) to obtain the final product.
Mécanisme D'action
The mechanism of action of (2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide-OH is not fully understood, but it has been suggested that this compound may act as a neuroprotective agent by inhibiting oxidative stress and inflammation. Additionally, (2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide-OH has been shown to modulate the activity of glutamate and GABA receptors, which are involved in synaptic transmission.
Effets Biochimiques Et Physiologiques
Studies have shown that (2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide-OH has several biochemical and physiological effects. This compound has been shown to increase the levels of antioxidant enzymes and reduce the levels of pro-inflammatory cytokines. Additionally, (2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide-OH has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide-OH in lab experiments is its neuroprotective effects, which make it a potential therapeutic agent for neurodegenerative diseases. Additionally, this compound has been shown to have low toxicity and good bioavailability. However, one of the limitations of using (2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide-OH in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on (2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide-OH. One potential direction is to investigate its potential as a treatment for other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Finally, the development of more efficient synthesis methods for (2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide-OH could facilitate its use in future research.
Applications De Recherche Scientifique
The potential therapeutic applications of (2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide-OH have been extensively studied in scientific research. This compound has been shown to exhibit neuroprotective effects, and it has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, (2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide-OH has been studied for its potential as an anti-inflammatory agent and as a treatment for cancer.
Propriétés
IUPAC Name |
(2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-19-13-7-10(16-14(18)12(15)8-17)6-9-4-2-3-5-11(9)13/h2-7,12,17H,8,15H2,1H3,(H,16,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXFIMTXSQJZID-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427361 | |
| Record name | N-(4-Methoxynaphthalen-2-yl)-L-serinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-amino-3-hydroxy-N-(4-methoxynaphthalen-2-yl)propanamide | |
CAS RN |
81607-67-2 | |
| Record name | N-(4-Methoxynaphthalen-2-yl)-L-serinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427361 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 81607-67-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















